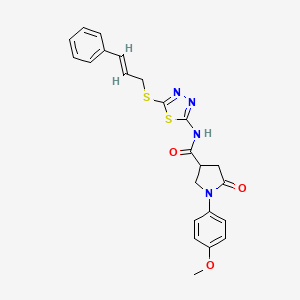
4-(3-Iodo-1H-Pyrazol-4-Yl)-2-(Methylthio)Pyrimidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Iodo-1H-Pyrazol-4-Yl)-2-(Methylthio)Pyrimidine Hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an iodine atom and a methylthio group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Iodo-1H-Pyrazol-4-Yl)-2-(Methylthio)Pyrimidine Hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine rings. One common method includes the reaction of 3-iodo-1H-pyrazole with methylthio-substituted pyrimidine under specific conditions, such as the presence of a suitable catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required conditions. The process would be optimized to ensure high yield and purity, with continuous monitoring and quality control measures in place.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original substituents.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a useful reagent in cross-coupling reactions, which are essential in the construction of biologically active compounds.
Biology: In biological research, 4-(3-Iodo-1H-Pyrazol-4-Yl)-2-(Methylthio)Pyrimidine Hydrochloride is studied for its potential biological activities. It has shown promise in assays related to enzyme inhibition and receptor binding, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it valuable in the design of drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific properties and functionalities.
作用机制
The mechanism by which 4-(3-Iodo-1H-Pyrazol-4-Yl)-2-(Methylthio)Pyrimidine Hydrochloride exerts its effects involves its interaction with specific molecular targets. The iodine atom and the methylthio group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
4-(3-Iodo-1H-Pyrazol-4-yl)pyrimidine: This compound is structurally similar but lacks the methylthio group.
2-(Methylthio)pyrimidine derivatives: These compounds share the methylthio group but have different substitutions on the pyrimidine ring.
Uniqueness: 4-(3-Iodo-1H-Pyrazol-4-Yl)-2-(Methylthio)Pyrimidine Hydrochloride stands out due to its combination of the iodine atom and the methylthio group, which provides unique chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with compounds lacking one or both of these functional groups.
属性
IUPAC Name |
4-(5-iodo-1H-pyrazol-4-yl)-2-methylsulfanylpyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4S.ClH/c1-14-8-10-3-2-6(12-8)5-4-11-13-7(5)9;/h2-4H,1H3,(H,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUWEWGYEPEGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=C(NN=C2)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2888564.png)


![7-methyl-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2888567.png)


![(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B2888571.png)
![N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B2888575.png)
![2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2888577.png)
![5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2888578.png)
![2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2888579.png)



